Fmoc-L-homophénylalanine

Vue d'ensemble

Description

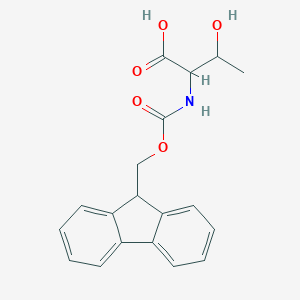

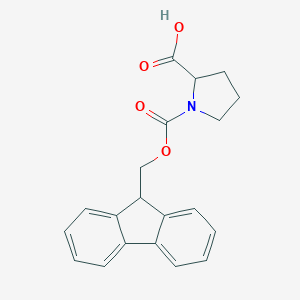

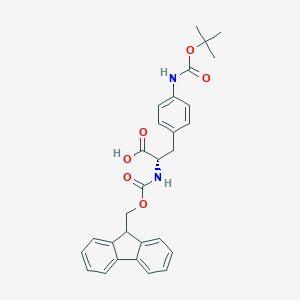

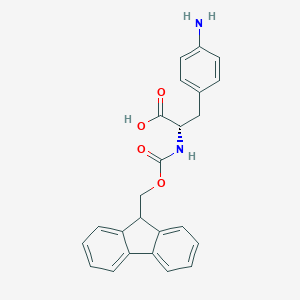

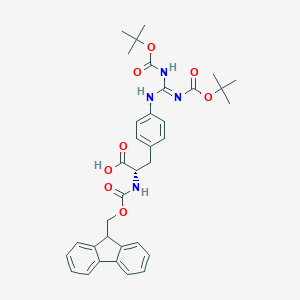

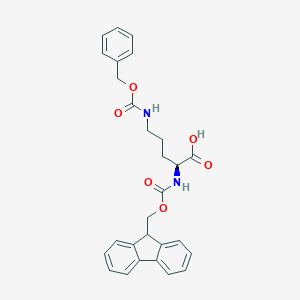

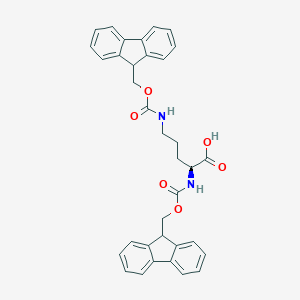

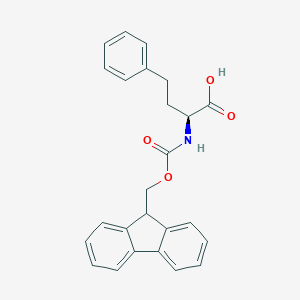

Fmoc-L-homophenylalanine is a synthetic amino acid with a phenylalanine side chain and a Fmoc (9-fluorenylmethoxycarbonyl) protecting group . It is used as an active pharmaceutical intermediate . The IUPAC name for Fmoc-L-homophenylalanine is (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid .

Synthesis Analysis

Fmoc-L-homophenylalanine is used in peptide synthesis and protein engineering. It can be used to modify the properties of peptides and proteins, enhancing their biological activity and stability .Molecular Structure Analysis

The molecular formula of Fmoc-L-homophenylalanine is C25H23NO4, and its molecular weight is 401.45 . It appears as a white powder .Chemical Reactions Analysis

Fmoc-L-homophenylalanine is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis

Fmoc-L-homophenylalanine has a melting point of 142 - 159 °C . It is slightly soluble in water . The optical rotation is [a]D20 = -9 ± 2 ° (C=1, DMF) .Applications De Recherche Scientifique

- Les Fmoc-dipeptides, y compris ceux contenant de l'α-méthyl-L-phénylalanine, présentent un comportement d'auto-assemblage en milieu aqueux. Ces peptides forment des nanostructures supramoléculaires, conduisant à la formation d'hydrogel .

- La position et le nombre de groupes méthyles introduits sur les carbones des Fmoc-dipeptides influencent considérablement la morphologie de la nanostructure supramoléculaire et le réseau d'hydrogel .

- Fmoc-L-homophénylalanine est un élément essentiel de la synthèse de peptides. Les chercheurs l'utilisent pour créer des peptides de haute qualité pour diverses applications .

- Dans l'industrie pharmaceutique, this compound sert d'intermédiaire dans la synthèse de composés bioactifs. Son incorporation dans les séquences peptidiques contribue au développement de médicaments .

Formation d'hydrogel et auto-assemblage

Synthèse de peptides

Intermédiaire pharmaceutique actif

Activité antibactérienne

Mécanisme D'action

Target of Action

Fmoc-L-homophenylalanine, a modified form of phenylalanine, has been found to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are these bacteria, where it acts to inhibit their growth and proliferation .

Mode of Action

Fmoc-L-homophenylalanine interacts with its targets by crossing the bacterial membrane and reducing the glutathione levels, which is essential for bacterial growth and survival . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeability and integrity, which leads to the death of Gram-positive bacteria .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the bacterial cell membrane, leading to oxidative and osmotic stress . This disruption of the bacterial cell’s homeostasis can lead to cell death .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The primary result of Fmoc-L-homophenylalanine’s action is the inhibition of bacterial growth and proliferation. This is achieved through the compound’s interaction with the bacterial cell membrane, leading to oxidative and osmotic stress, and ultimately, cell death .

Action Environment

The action of Fmoc-L-homophenylalanine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability and efficacy .

Safety and Hazards

Fmoc-L-homophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be used .

Orientations Futures

Fmoc-L-homophenylalanine and other Fmoc-protected peptides and amino acids are gaining interest due to their ease of synthesis and cost-effectiveness . They are being studied for various biomedical applications, including as antimicrobial agents . The behavior of these compounds is still being studied, as the final material obtained is deeply dependent on the preparation method .

Analyse Biochimique

Biochemical Properties

Fmoc-L-homophenylalanine participates in various biochemical reactions, primarily due to the presence of the phenylalanine residue. Phenylalanine is known to interact with a variety of enzymes and proteins, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, a precursor for several important biomolecules . The exact nature of these interactions depends on the specific context and the other molecules present.

Cellular Effects

Studies have shown that certain Fmoc-conjugated amino acids, including Fmoc-phenylalanine, exhibit antibacterial activity . This suggests that Fmoc-L-homophenylalanine may also influence cell function, potentially through interactions with cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-L-homophenylalanine is complex and depends on the specific biochemical context. In peptide synthesis, the Fmoc group is removed by a base, allowing the phenylalanine residue to participate in peptide bond formation . In other contexts, Fmoc-L-homophenylalanine may interact with biomolecules through its phenylalanine residue, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of Fmoc-L-homophenylalanine over time in laboratory settings are important considerations for its use. While specific data on Fmoc-L-homophenylalanine is limited, Fmoc-protected amino acids are generally stable under standard storage conditions .

Metabolic Pathways

Fmoc-L-homophenylalanine is likely to be involved in metabolic pathways related to phenylalanine metabolism. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine .

Transport and Distribution

Like other amino acids, it is likely to be transported across cell membranes by amino acid transporters .

Subcellular Localization

The subcellular localization of Fmoc-L-homophenylalanine is likely to depend on the specific cellular context and the presence of other molecules. As an amino acid derivative, it may be found in various cellular compartments, including the cytoplasm and potentially within organelles involved in protein synthesis .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375787 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132684-59-4 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Fmoc-L-homophenylalanine in influencing intracellular calcium levels?

A1: Fmoc-L-homophenylalanine elevates intracellular calcium concentrations () by triggering the release of calcium from the endoplasmic reticulum, a key calcium storage site within cells [, ]. This release is not dependent on inositol trisphosphate (IP3), a common second messenger involved in calcium signaling []. Instead, the compound appears to act through a pathway involving phospholipase C []. Additionally, Fmoc-L-homophenylalanine promotes calcium entry from the extracellular environment, a process known as capacitative calcium entry []. This entry is further enhanced by the activation of protein kinase C [].

Q2: In which cell types has Fmoc-L-homophenylalanine been shown to modulate intracellular calcium levels?

A2: Studies have demonstrated that Fmoc-L-homophenylalanine can increase in a variety of human cell lines. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.